molecular formula C5H6BrClN2 B2673730 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole CAS No. 1256562-11-4

3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No. B2673730
CAS RN: 1256562-11-4
M. Wt: 209.47
InChI Key: SCCZEUVSDLRHJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can provide detailed information about the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Sensing Applications

Boronic acids, which are similar to the compound , are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be used for tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be used to study protein structures and functions, and to develop new therapeutic strategies.

Separation Technologies

Boronic acids have been used in separation technologies . They can be used to separate specific molecules from a mixture, which is crucial in many scientific and industrial processes.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They can interact with biological molecules in specific ways, making them useful in the design of new drugs.

Synthetic Chemistry

Bromopyrenes, similar to the compound , are significant in synthetic chemistry . They serve as vital intermediates in synthetic routes .

Materials Science

Bromopyrenes also have applications in materials science . They can be used to create new materials with unique properties.

Environmental Studies

Bromopyrenes are also important in environmental studies . They can be used to study the environmental impact of certain chemical processes and to develop methods for environmental protection.

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential applications and areas of future research for the compound .

properties

IUPAC Name

3-(bromomethyl)-4-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCZEUVSDLRHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256562-11-4
Record name 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol (680 mg, 4.7 mmol) in anhydrous dichloromethane (25 mL) was added dropwise a solution of tribromophosphane (450 μL, 4.7 mmol) in anhydrous dichloromethane (5 mL) at 0° C. The mixture was stirred for 1 hour at room temperature and then was evaporated to yield 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole, which was used in the next step without further purification.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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